molecular formula C14H19NO2 B5821073 N-cyclopentyl-2-(3-methylphenoxy)acetamide

N-cyclopentyl-2-(3-methylphenoxy)acetamide

Cat. No. B5821073
M. Wt: 233.31 g/mol
InChI Key: KICAEEQPWKPHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(3-methylphenoxy)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 315.41 g/mol.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to work by binding to tooth enamel and forming a protective layer that prevents acid erosion and promotes remineralization. N-cyclopentyl-2-(3-methylphenoxy)acetamide also has antimicrobial properties and can inhibit the growth of bacteria that cause tooth decay.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In dentistry, N-cyclopentyl-2-(3-methylphenoxy)acetamide can increase the hardness and mineral content of enamel, reduce the formation of dental plaque, and inhibit the growth of oral bacteria. In agriculture, N-cyclopentyl-2-(3-methylphenoxy)acetamide can enhance plant growth and yield by regulating hormone levels and improving nutrient uptake. In pharmaceuticals, N-cyclopentyl-2-(3-methylphenoxy)acetamide has been shown to have anticancer and anti-inflammatory properties, as well as potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-2-(3-methylphenoxy)acetamide is its versatility and potential applications in various fields. N-cyclopentyl-2-(3-methylphenoxy)acetamide is also relatively easy to synthesize and purify, making it a cost-effective compound for lab experiments. However, N-cyclopentyl-2-(3-methylphenoxy)acetamide has some limitations, such as its low solubility in some solvents and its potential toxicity at high doses.

Future Directions

There are many potential future directions for N-cyclopentyl-2-(3-methylphenoxy)acetamide research. In dentistry, further studies could investigate the long-term effects of N-cyclopentyl-2-(3-methylphenoxy)acetamide on tooth enamel and oral health. In agriculture, research could focus on optimizing the use of N-cyclopentyl-2-(3-methylphenoxy)acetamide as a plant growth regulator and developing new formulations for enhanced efficacy. In pharmaceuticals, future research could explore the potential of N-cyclopentyl-2-(3-methylphenoxy)acetamide as a drug candidate for various diseases, as well as investigate its mechanisms of action and potential side effects.
Conclusion:
In conclusion, N-cyclopentyl-2-(3-methylphenoxy)acetamide, or N-cyclopentyl-2-(3-methylphenoxy)acetamide, is a versatile compound with potential applications in dentistry, agriculture, and pharmaceuticals. N-cyclopentyl-2-(3-methylphenoxy)acetamide has been extensively studied for its various properties, including its ability to prevent tooth decay, enhance plant growth, and potentially treat diseases such as cancer and Alzheimer's. Further research is needed to fully understand the mechanisms of action and potential applications of N-cyclopentyl-2-(3-methylphenoxy)acetamide.

Synthesis Methods

N-cyclopentyl-2-(3-methylphenoxy)acetamide can be synthesized by reacting cyclopentylamine with 3-methylphenol and chloroacetyl chloride. The reaction takes place in the presence of a base and an organic solvent, such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-cyclopentyl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including dentistry, agriculture, and pharmaceuticals. In dentistry, N-cyclopentyl-2-(3-methylphenoxy)acetamide is used as an active ingredient in toothpaste and mouthwash to prevent tooth decay and remineralize enamel. In agriculture, N-cyclopentyl-2-(3-methylphenoxy)acetamide is used as a plant growth regulator to enhance growth and yield. In pharmaceuticals, N-cyclopentyl-2-(3-methylphenoxy)acetamide is being investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's.

properties

IUPAC Name

N-cyclopentyl-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-5-4-8-13(9-11)17-10-14(16)15-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICAEEQPWKPHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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